

# **<sup>13</sup>C NMR Characterization of 2,5-Dibromopyridine 1-oxide: A Technical Guide**

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## **Compound of Interest**

Compound Name: 2,5-Dibromopyridine 1-oxide

Cat. No.: B189623

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## **Introduction**

**2,5-Dibromopyridine 1-oxide** is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine N-oxide, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The electronic properties of the pyridine ring are substantially altered by N-oxidation, influencing its reactivity and interaction with biological targets. Accurate structural elucidation is paramount for its application in drug design and development. Among the array of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy provides direct insight into the carbon skeleton of the molecule. This technical guide offers a comprehensive overview of the <sup>13</sup>C NMR characterization of **2,5-Dibromopyridine 1-oxide**, presenting key data and experimental considerations.

## **Molecular Structure and Carbon Numbering**

The chemical structure of **2,5-Dibromopyridine 1-oxide** consists of a pyridine ring substituted with two bromine atoms at positions 2 and 5, and an oxygen atom coordinated to the nitrogen atom. The standard IUPAC numbering convention for the pyridine ring is followed, starting from the nitrogen atom as position 1.

Figure 1. Structure and numbering of **2,5-Dibromopyridine 1-oxide**.

## Experimental $^{13}\text{C}$ NMR Data

Obtaining high-quality  $^{13}\text{C}$  NMR spectra is crucial for the unambiguous assignment of carbon signals. The chemical shifts are influenced by the electronic environment of each carbon atom, which is in turn affected by the electronegativity of the substituents (bromine and the N-oxide group) and their positions on the pyridine ring.

As of the latest literature review, specific experimental  $^{13}\text{C}$  NMR chemical shift values for **2,5-Dibromopyridine 1-oxide** are not readily available in public databases. However, based on known data for similar substituted pyridine N-oxides, theoretical predictions can be made. The expected chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2,5-Dibromopyridine 1-oxide**

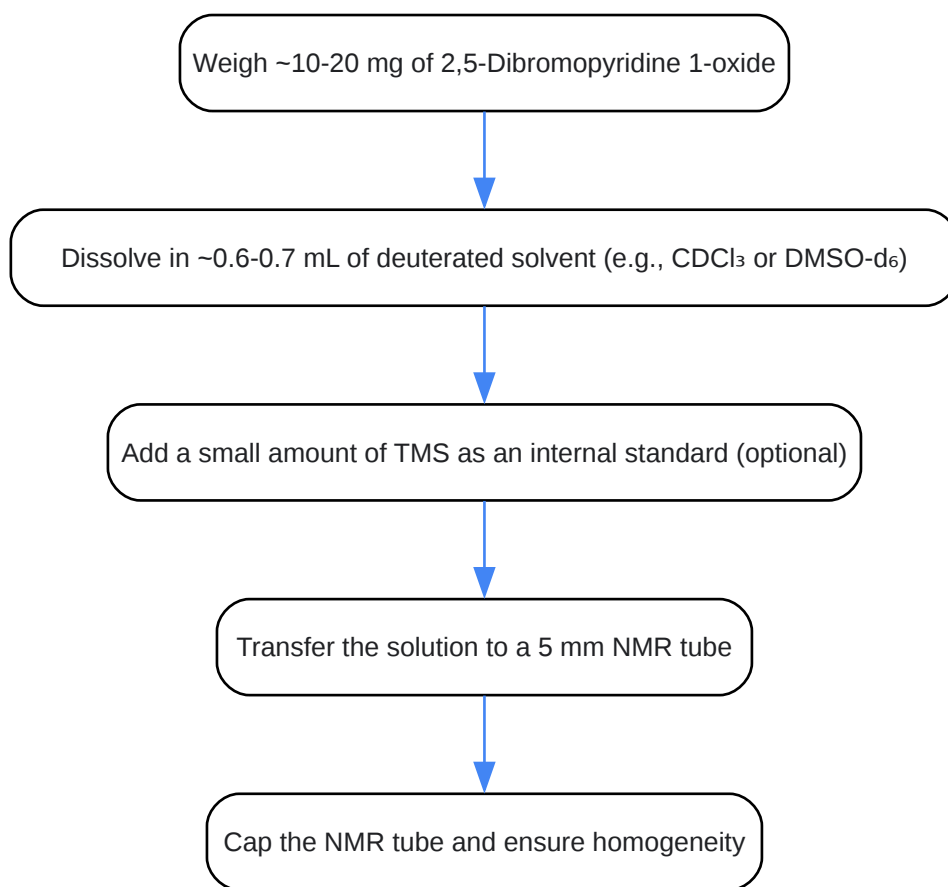
Carbon Position	Predicted Chemical Shift ( $\delta$ , ppm)
C2	140 - 145
C3	125 - 130
C4	135 - 140
C5	115 - 120
C6	145 - 150

Note: These are predicted values and may differ from experimental results. The actual spectrum should be acquired for accurate characterization.

## Experimental Protocol

To acquire a  $^{13}\text{C}$  NMR spectrum of **2,5-Dibromopyridine 1-oxide**, the following experimental protocol is recommended.

## Sample Preparation Workflow



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)